molecular formula C20H16FN3S B2911124 (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile CAS No. 374600-46-1

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2911124
CAS No.: 374600-46-1
M. Wt: 349.43
InChI Key: OIHYELKDLQDJJC-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure comprising an acrylonitrile core linked to a 3,4-dimethylanilino moiety and a 4-(4-fluorophenyl)thiazole unit, a scaffold frequently investigated for its potential biological activity . Compounds within this structural class, particularly those containing thiazole and aniline derivatives, have been extensively studied as inhibitors of protein kinases . Protein kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in a range of diseases, making them prominent targets for therapeutic intervention in areas such as oncology, inflammatory disorders, and metabolic diseases . The presence of the 3,4-dimethylaniline group is a notable feature; anilines and their substituted derivatives are common building blocks in the synthesis of more complex pharmaceutical agents . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of targeted chemical libraries or as a lead structure for the development of novel enzyme inhibitors. It is provided as a high-purity solid for research applications only and is not intended for diagnostic, therapeutic, or any other human use. Please contact us for detailed specifications, availability, and shipping information.

Properties

IUPAC Name

(E)-3-(3,4-dimethylanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3S/c1-13-3-8-18(9-14(13)2)23-11-16(10-22)20-24-19(12-25-20)15-4-6-17(21)7-5-15/h3-9,11-12,23H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHYELKDLQDJJC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative with potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Thiazole derivatives are known for their significant antitumor properties. Studies have shown that the presence of specific substituents on the phenyl and thiazole rings can enhance cytotoxic activity against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound exhibits notable cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, compounds with similar thiazole structures have demonstrated IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 .
    • The presence of electron-donating groups on the phenyl ring has been correlated with increased activity, suggesting that modifications at these positions could yield more potent analogs .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, thiazole derivatives have been shown to interact with proteins involved in apoptosis and cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Methyl Substitution : The presence of methyl groups at positions 3 and 4 on the phenyl ring enhances the compound's activity.
  • Thiazole Ring : The thiazole moiety is crucial for maintaining biological activity; modifications to this ring can significantly alter potency .
  • Fluorine Substitution : The introduction of fluorine on the phenyl ring increases lipophilicity, potentially improving cellular uptake and bioavailability .

Study 1: Anticancer Efficacy

A recent study evaluated a series of thiazole derivatives, including the target compound, against various cancer cell lines. The results indicated that compounds with similar structural features showed significant growth inhibition in HT29 (colon cancer) and Jurkat (leukemia) cells. The study highlighted that compounds with a thiazole linkage exhibited superior cytotoxic effects compared to those without it .

Study 2: Mechanistic Insights

Another investigation utilized molecular docking studies to elucidate the binding interactions between this compound and target proteins involved in cancer progression. The findings suggested that the compound binds effectively to Bcl-2 proteins, promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl rings and thiazole moiety. Key examples include:

Compound Name Substituents (Thiazole/Phenyl) Molecular Weight (g/mol) Notable Features Reference
(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile 4-Fluorophenyl / 3,4-dimethylphenyl 389.4 (calculated) High steric bulk from methyl groups; potential metabolic stability -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Chlorophenyl / Fluorophenyl - Isostructural with triclinic symmetry; planar conformation except one fluorophenyl group
2-[4-(4-Bromo-phenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)-acrylonitrile Bromophenyl / Dichlorophenyl 410.5 Increased lipophilicity due to halogens; potential for halogen bonding
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile 3,4-Dimethylphenyl / Nitrophenyl 407.4 Nitro group enhances electron-withdrawing effects; hydroxyl improves solubility
(E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile Naphthyl / Difluorophenyl 389.4 Naphthalene increases aromatic stacking potential; difluoro enhances stability
Key Observations:
  • Halogen Substitutions : Chloro, bromo, and fluoro substituents (e.g., compounds 4 and ) influence lipophilicity and electronic properties. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bulkier halogens like bromine .
  • Aromatic Extensions : Naphthalene (compound ) or thiophene (compound ) substitutions may enhance π-π stacking in biological targets, improving binding affinity.

Crystallographic and Conformational Comparisons

  • Isostructurality : Compounds 4 and 5 () are isostructural with triclinic (P̄1) symmetry, featuring two independent molecules per asymmetric unit. The 4-fluorophenyl group adopts a perpendicular orientation relative to the planar core, a conformation shared with the target compound’s fluorophenyl group .
  • Resonance-Assisted Hydrogen Bonding (RAHB) : Analogous to compound (I) in , the target compound may exhibit intramolecular N–H⋯N or N–H⋯O interactions, stabilizing its conformation. RAHB shortens C–N bonds (1.33–1.36 Å) and lengthens C=C bonds (1.37–1.39 Å), as seen in related structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.